tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromo-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJUWQHRMJTWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
- Ring Formation : The synthesis begins with the formation of the triazole ring, often through a cycloaddition reaction involving azides and alkynes or alkenes.
- Pyrimidine Ring Formation : The pyrimidine ring is typically formed through condensation reactions involving appropriate precursors.
- Bromination : The introduction of a bromine atom is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Purification
Purification is typically achieved through column chromatography using silica gel with appropriate solvents like ethyl acetate and methanol.
Research Findings
Recent research in organic synthesis has focused on developing more efficient and green methods for synthesizing complex heterocyclic compounds. For pyrimidine derivatives, methods like ZnCl₂-catalyzed three-component coupling reactions have been explored for their efficiency and environmental friendliness. However, specific findings related to tert-Butyl 3-bromo-7,8-dihydro-triazolo[4,3-c]pyrimidine-6(5H)-carboxylate are limited due to the lack of detailed studies on this exact compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminium hydride (LiAlH4) to produce the corresponding reduced derivatives.
Substitution: The bromo group on the compound makes it amenable to nucleophilic substitution reactions. Reagents like sodium azide or potassium thiocyanate are typically used.
Common Reagents and Conditions:
Oxidation Reactions: Potassium permanganate in an aqueous medium at room temperature.
Reduction Reactions: Lithium aluminium hydride in anhydrous ether under reflux.
Substitution Reactions: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation Products: Various oxidized pyrimidine derivatives.
Reduction Products: Reduced triazolo[4,3-c]pyrimidine derivatives.
Substitution Products: Azido or thiocyanato derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Studies have indicated that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. Specifically, compounds similar to tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine have shown efficacy against various bacterial strains. The bromine substituent may enhance the lipophilicity and biological activity of these compounds .
Anticancer Research
Research has identified triazolo-pyrimidine derivatives as potential anticancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth. For example, studies have demonstrated that modifications in the triazole ring can lead to increased potency against cancer cell lines . The structural characteristics of tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine make it a suitable candidate for further development in this area.
Material Science
Fluorescent Materials
Compounds with triazolo and pyrimidine moieties have been explored for their photophysical properties. The unique electronic structure of tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine allows for potential applications in the development of fluorescent materials. These materials can be utilized in sensors or imaging techniques due to their ability to emit light upon excitation .
Research Tool
Biochemical Probes
The compound can serve as a biochemical probe in various experimental setups. Its specific interactions with biological macromolecules can help elucidate mechanisms of action in biochemical pathways. For instance, its role in enzyme inhibition can be studied to understand its effects on metabolic processes .
Summary Table of Applications
Mechanism of Action
Mechanism: The exact mechanism by which tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and thus modulating biological pathways.
Molecular Targets and Pathways: Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs). By binding to these targets, the compound can influence signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle Variations
2.1.1 [1,2,4]Triazolo[4,3-c]pyrimidine vs. [1,2,4]Triazolo[1,5-c]pyrimidine
- Example Compounds :
- Key Differences :
- NMR Shifts : C3-H and C5-H protons in [4,3-c] isomers (e.g., tert-butyl 3-bromo... ) exhibit downfield shifts compared to C2-H and C5-H in [1,5-c] isomers due to electronic effects from fused ring orientation .
- Melting Points : [4,3-c] isomers (e.g., compound 7) have higher melting points (>250°C) than [1,5-c] isomers (compound 8, ~200°C), attributed to stronger intermolecular interactions .
2.1.2 Triazolopyrimidine vs. Pyridopyrimidine
- Example Compound : tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2, ).
2.1.3 Triazolopyrimidine vs. Triazolopyrazine
- Example Compound : tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS 723286-80-4, ).
Substituent Effects
2.2.1 Bromine vs. Chlorine
- Target Compound : Bromine at 3-position enables Pd-catalyzed cross-couplings (e.g., Suzuki).
- Chlorinated Analogues :
2.2.2 tert-Butyl Carboxylate vs. Tosyloxy Groups
- Example Compound : tert-Butyl 2-(pyridin-3-yl)-4-(tosyloxy)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate ().
Data Table: Comparative Analysis of Key Compounds
Biological Activity
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate (CAS Number: 1449117-59-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a pyrimidine structure, which is known for enhancing biological activity due to the presence of multiple heteroatoms.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of bromine and the triazole moiety may contribute to this activity.
- Antitumor Activity : Compounds in the triazolo[4,3-c]pyrimidine class have shown promise as antitumor agents. Their mechanism often involves inhibition of specific cellular pathways related to cancer cell proliferation.
Antimicrobial Activity
A study published in MDPI highlights the antimicrobial potential of triazole derivatives. While specific data on this compound is limited, related compounds have demonstrated effective inhibition against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Inhibitory against E. coli | |
| Triazole Derivative B | Effective against S. aureus |
Antitumor Activity
Another significant area of interest is the antitumor activity of triazolo[4,3-c]pyrimidines. A recent review discusses the structure-activity relationship (SAR) of these compounds. The presence of electron-withdrawing groups like bromine enhances their cytotoxic effects against cancer cell lines.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
- Interference with DNA Replication : The structural similarities to known antitumor agents suggest a possible mechanism involving interference with DNA synthesis.
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related research indicates promising avenues for further exploration:
- Study on Anticancer Properties : A study demonstrated that triazole derivatives significantly reduced tumor growth in vivo models when administered at specific dosages.
- Synergistic Effects : Research has indicated that combining triazole-based compounds with existing chemotherapeutics could enhance overall efficacy and reduce side effects.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:
- Step 1: Formation of the triazolo-pyrimidine core using hydrazine derivatives and pyrimidine precursors under reflux conditions (e.g., 1-butanol at 100°C for 16 hours) .
- Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetonitrile under controlled temperature (0–25°C) .
- Step 3: Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Optimization Tips:
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- 1H/13C NMR: Confirm regiochemistry (e.g., bromine substitution at C3) and Boc-group integrity. Key signals include:
- HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Data Interpretation Example:
Unexpected peaks in NMR may indicate Dimroth rearrangement byproducts (e.g., [1,2,4]triazolo[1,5-c]pyrimidines). Track reaction progress via TLC to detect such intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Use fume hoods and PPE (gloves, goggles) due to acute toxicity (oral LD50: 300–500 mg/kg in rats) and skin irritation risks .
- Avoid inhalation of dust; employ HEPA filters or N95 masks during weighing .
- Spill Management:
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage:
Advanced Research Questions
Q. How does the Dimroth rearrangement influence the structural stability of triazolo[4,3-c]pyrimidine derivatives?
Methodological Answer: The Dimroth rearrangement involves spontaneous isomerization of the triazole ring, converting [1,2,4]triazolo[4,3-c]pyrimidines to the [1,5-c] series (Figure 1). Key factors:
- Mechanism: Acid-catalyzed ring-opening followed by re-closure at a different position .
- Detection: Monitor via 1H NMR (e.g., disappearance of methyl signals at δ 2.39 ppm and emergence of downfield shifts at δ 3.04 ppm) .
- Prevention: Stabilize intermediates by avoiding prolonged storage in polar solvents (e.g., ethanol) and using anhydrous conditions .
Q. What strategies are effective in resolving contradictions in reaction outcomes during the synthesis of triazolo-pyrimidine intermediates?
Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., bromination vs. oxidation). Address them via:
-
Condition Screening:
-
Computational Modeling: Use DFT calculations to predict bromine’s electrophilic attack sites and optimize regioselectivity .
Q. How can chiral resolution techniques be applied to separate enantiomers of derivatives synthesized from this compound?
Methodological Answer: Chiral derivatives (e.g., P2X7 receptor antagonists) require enantiomeric separation for pharmacological studies:
- SFC (Supercritical Fluid Chromatography):
- Crystallization: Induce diastereomer formation using chiral auxiliaries (e.g., tartaric acid derivatives) .
Case Study:
(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one was resolved via SFC, yielding >99% enantiomeric excess (ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
